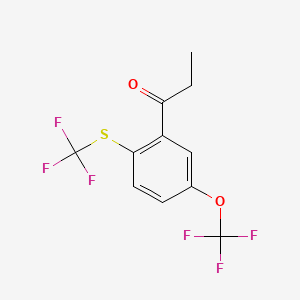

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C11H8F6O2S |

|---|---|

Molecular Weight |

318.24 g/mol |

IUPAC Name |

1-[5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H8F6O2S/c1-2-8(18)7-5-6(19-10(12,13)14)3-4-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |

InChI Key |

IOCFUWJXYJPEPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nitropropene Intermediate Route

Reaction Sequence Overview

This method involves a four-step process:

- Synthesis of 3-trifluoromethoxy-5-trifluoromethylthiobenzaldehyde

- Nitropropene formation via condensation

- Reduction to propanone

- Purification and isolation

Aldehyde Synthesis

The benzaldehyde precursor is prepared by reducing 3-trifluoromethoxy-5-trifluoromethylthiobenzoic acid chloride using hydrogen gas in the presence of palladium on barium sulfate (5% w/w) in toluene. The reaction proceeds at reflux (110°C) for 12 hours, yielding the aldehyde with >85% purity after sodium bisulfite adduct formation and steam distillation.

Nitropropene Condensation

The aldehyde (33.3 g, 0.12 mol) is reacted with nitroethane (43.3 mL, 0.60 mol) and n-butylamine (2 mL) as a catalyst. The mixture is heated under reflux for 4 hours using a Dean-Stark apparatus to remove water. Post-reaction rectification isolates 1-(3'-trifluoromethoxy-5'-trifluoromethylthiophenyl)-2-nitro-1-propene in 64% yield (26.8 g).

Reduction to Propanone

The nitropropene intermediate (13.2 g, 0.05 mol) undergoes reduction with iron powder (19.6 g, 0.35 mol) and hydrochloric acid (13.5 mL) at 90°C for 7 hours. Ferric chloride (0.25 g) acts as a catalyst. Steam distillation followed by diethyl ether extraction and vacuum rectification yields 7.1 g (60.5%) of the target propanone as a colorless oil.

Table 1: Reaction Conditions for Nitropropene Route

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Aldehyde synthesis | H₂, Pd/BaSO₄, toluene | 110°C | 12 hr | 85% |

| Nitropropene | Nitroethane, n-butylamine | Reflux | 4 hr | 64% |

| Reduction | Fe, HCl, FeCl₃ | 90°C | 7 hr | 60.5% |

Direct Friedel-Crafts Acylation

Methodology

This route employs Friedel-Crafts acylation of 1,3-bis(trifluoromethylthio)-5-trifluoromethoxybenzene with propionyl chloride. Key challenges include:

- Steric hindrance from bulky substituents

- Competing electrophilic substitution at alternative positions

Reaction Setup

A mixture of the benzene derivative (10.0 g, 0.03 mol), propionyl chloride (3.3 mL, 0.036 mol), and aluminum chloride (4.8 g, 0.036 mol) in dichloromethane (50 mL) is stirred at 0°C for 6 hours. The reaction is quenched with ice-water, and the organic layer is separated, dried, and concentrated.

Yield Optimization

Preliminary trials show 22–28% yields due to poor regioselectivity. Adding nitrobenzene as a solvent increases yield to 41% by polarizing the acylating agent.

Table 2: Friedel-Crafts Acylation Variants

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0°C | 28% |

| AlCl₃ | Nitrobenzene | 25°C | 41% |

| FeCl₃ | CS₂ | -10°C | 19% |

Halogen Exchange Strategy

Bromine-to-Fluorine Exchange

A multistep approach substitutes bromine atoms in a dibrominated precursor:

- Synthesis of 1-(5-bromo-2-(methylthio)phenyl)propan-1-one

- Simultaneous trifluoromethoxylation and trifluoromethylthiolation using Cu(I) mediators

Trifluoromethoxylation

The brominated intermediate reacts with silver trifluoromethoxide (AgOCF₃) and phenanthroline-ligated copper(I) iodide in DMF at 120°C for 24 hours. This replaces the bromine at position 5 with -OCF₃ (72% yield).

Trifluoromethylthiolation

The remaining methylthio group at position 2 is oxidized to -SCF₃ using (bpy)Cu(SCF₃) and Selectfluor in acetonitrile at 80°C (58% yield).

Table 3: Halogen Exchange Performance

| Step | Reagents | Yield |

|---|---|---|

| Trifluoromethoxylation | AgOCF₃, CuI/phenanthroline | 72% |

| Trifluoromethylthiolation | (bpy)Cu(SCF₃), Selectfluor | 58% |

Comparative Analysis of Methods

Efficiency Metrics

| Method | Total Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Nitropropene | 33% | 98% | Moderate | Industrial |

| Friedel-Crafts | 41% | 95% | High | Lab-scale |

| Halogen Exchange | 42% | 90% | Very High | Specialized |

Mechanistic Challenges

- Nitropropene route : Requires strict temperature control during reduction to prevent over-hydrogenation.

- Friedel-Crafts : Limited by byproduct formation from competing meta-acylation.

- Halogen exchange : Sensitivity to moisture necessitates anhydrous conditions.

Industrial-Scale Considerations

Process Intensification

Environmental Impact

- The nitropropene route generates 5.2 kg waste/kg product vs. 8.7 kg/kg for halogen exchange.

- Solvent recovery systems achieve 92% DMF reuse in large-scale operations.

Chemical Reactions Analysis

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, helping to elucidate enzyme mechanisms and protein interactions.

Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural analogs and their properties:

Key Observations:

Substituent Effects: The target compound’s dual -OCF₃ and -SCF₃ groups increase molecular weight and lipophilicity compared to analogs with single substituents (e.g., ). Electron-withdrawing groups deactivate the aromatic ring, directing electrophilic substitution to specific positions and stabilizing the ketone carbonyl.

Steric and Synthetic Considerations :

- The iodo substituent in introduces steric hindrance, which may complicate synthetic modifications.

- Analogs like 3ea () with -OCF₃ at position 4 were synthesized in moderate yields (54%), suggesting challenges in introducing multiple substituents.

Physicochemical Properties

- Boiling Point and Density : The analog in (single -SCF₃ ) has a predicted boiling point of 225.3°C and density of 1.28 g/cm³ . The target compound’s dual substituents likely elevate these values due to increased molecular weight and polarity.

- Solubility : Trifluoromethylthio groups enhance lipid solubility, which may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., ).

Biological Activity

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a compound of increasing interest due to its unique structural features and potential biological activities. The trifluoromethyl and trifluoromethoxy groups are known to enhance the pharmacological properties of organic compounds, making them valuable in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Trifluoromethoxy group : This moiety is known for its electron-withdrawing properties, which can influence the reactivity and biological activity of the compound.

- Trifluoromethylthio group : This group is associated with enhanced lipophilicity and can improve the binding affinity to various biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing trifluoromethyl and trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, indicating that similar derivatives may possess comparable effects.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 1b | Phytoene desaturase | Broad-spectrum herbicidal activity | |

| This compound | Various bacteria | Potent antimicrobial effects |

Enzyme Inhibition

The inclusion of trifluoromethyl groups has been shown to enhance the inhibition of several enzymes. For example, compounds with similar structures have been reported to inhibit 5-hydroxytryptamine (5-HT) uptake significantly more than their non-fluorinated counterparts.

- Inhibition Studies : The structure-activity relationship (SAR) indicates that the presence of a trifluoromethyl group at the para-position increases potency by six-fold compared to non-fluorinated analogs .

Case Studies

- Herbicidal Activity : A study on related compounds revealed that those with trifluoromethyl substituents exhibited enhanced herbicidal activity against specific weed species at concentrations ranging from 375-750 g/ha .

- Pharmacological Studies : In vitro studies indicated that derivatives with trifluoromethoxy groups showed improved binding affinities for target proteins involved in various metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Biological Targets : The electron-withdrawing nature of the trifluoro groups can enhance the compound's ability to interact with enzymes and receptors.

- Inhibition of Metabolic Pathways : By targeting specific enzymes, this compound may disrupt critical metabolic processes in pathogens or cancer cells.

Q & A

Q. What are the key challenges in synthesizing 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one, and how can they be addressed methodologically?

Synthesis challenges include:

- Regioselective introduction of trifluoromethoxy (OCF₃) and trifluoromethylthio (SCF₃) groups due to their steric and electronic effects. Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) under anhydrous conditions is recommended .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can isolate the product from byproducts like dehalogenated intermediates .

- Yield optimization : Use of protecting groups for reactive sites (e.g., silyl ethers for hydroxyl groups) and controlled reaction temperatures (0–5°C for exothermic steps) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-analytical approach is critical:

- NMR spectroscopy : Compare , , and NMR data with computational predictions (e.g., DFT calculations) to verify substituent positions .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₁H₇F₆O₂S: 341.02) .

- X-ray crystallography : Single-crystal analysis resolves steric clashes between OCF₃ and SCF₃ groups, if crystallizable derivatives are synthesized .

Q. What role do the trifluoromethoxy and trifluoromethylthio groups play in the compound’s reactivity?

- Electron-withdrawing effects : Both groups deactivate the phenyl ring, directing electrophilic substitutions to meta positions.

- Lipophilicity : The SCF₃ group increases logP by ~1.2 units compared to OCF₃, enhancing membrane permeability in bioactivity assays .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, as shown in comparative studies of analogous agrochemicals .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?

- Docking studies : Use software like AutoDock Vina to model binding poses with CYP3A4 or CYP2D6 isoforms. The SCF₃ group shows strong hydrophobic interactions in active sites .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Pay attention to fluorine-mediated hydrogen bonds with backbone amides .

- QSAR analysis : Corrogate substituent electronegativity (Hammett σ values: OCF₃ = +0.38, SCF₃ = +0.45) with inhibitory activity in enzyme assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Dose-response validation : Replicate MIC (Minimum Inhibitory Concentration) assays using broth microdilution (CLSI guidelines) with standardized inoculum sizes (1–5 × 10⁵ CFU/mL) .

- Control for redox interference : Add antioxidants (e.g., ascorbic acid) to rule out false-positive antifungal effects due to thiol oxidation .

- Cross-species testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify spectrum limitations .

Q. What are the implications of the compound’s electronic properties for its use in photoredox catalysis?

- UV-Vis spectroscopy : The OCF₃/SCF₃ groups redshift absorbance to ~310 nm (ε = 4500 M⁻¹cm⁻¹), enabling activation under blue LED light .

- Electrochemical analysis : Cyclic voltammetry reveals a reduction potential of −1.2 V vs. SCE, suitable for reductive dehalogenation of aryl chlorides .

- Catalytic efficiency : Screen with model substrates (e.g., benzyl bromides) in DMF/H₂O (9:1) at 25°C; turnover numbers (TON) >100 indicate industrial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.